molecular formula C21H16ClN5O2S2 B2652611 3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-76-9

3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2652611
CAS RN: 892729-76-9
M. Wt: 469.96
InChI Key: JAWRCIDXHWMFEI-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16ClN5O2S2 and its molecular weight is 469.96. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Serotonin 5-HT6 Receptor Antagonism

A study by Ivachtchenko et al. (2010) prepared and evaluated the binding affinity of various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. The compound "3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" showed significant activity in a functional assay, highlighting the class's potential for selective serotonin 5-HT6 receptor antagonism. These compounds' high selectivity as 5-HT6 receptor ligands suggests their utility in exploring therapeutic avenues for conditions influenced by serotonin signaling (Ivachtchenko et al., 2010).

Heterocyclic Chemistry and Structural Analysis

Research into similar compounds, such as "N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine," has contributed to understanding the structural and chemical properties of these heterocyclic compounds. Studies focusing on synthesis, crystal structure, and potential reactions provide foundational knowledge necessary for further application and development in medicinal chemistry (Repich et al., 2017).

Synthetic Utility and Medicinal Chemistry

The synthetic utility of heteroaromatic azido compounds and their transformation into various heterocycles, such as 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showcases the versatility and potential of these compounds in drug discovery and development. Such research not only expands the chemical space of biologically active compounds but also paves the way for discovering novel therapeutic agents with specific biological targets (Westerlund, 1980).

properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-12-8-13(2)10-15(9-12)23-19-18-17(6-7-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-4-14(22)11-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWRCIDXHWMFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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